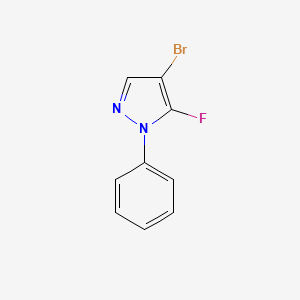

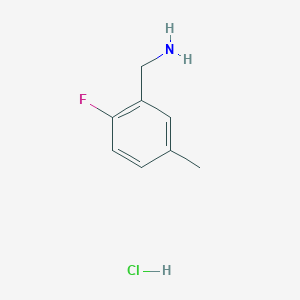

![molecular formula C11H18ClNO3S B1449722 3-[(呋喃-2-基甲基)磺酰甲基]哌啶盐酸盐 CAS No. 1823264-70-5](/img/structure/B1449722.png)

3-[(呋喃-2-基甲基)磺酰甲基]哌啶盐酸盐

描述

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular structure. For “3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride”, the molecular formula is C11H18ClNO3S and the molecular weight is 279.78 g/mol.作用机制

3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride is thought to act through a variety of mechanisms. It has been found to inhibit the activity of enzymes involved in the synthesis of proteins, DNA, and RNA. Additionally, it has been found to inhibit the activity of inflammatory enzymes, such as cyclooxygenase-2 (COX-2). Furthermore, 3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride has been found to act as an agonist of the G-protein coupled receptor GPR55, which is involved in the modulation of inflammation.

Biochemical and Physiological Effects

3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of proteins, DNA, and RNA. Additionally, it has been found to inhibit the activity of inflammatory enzymes, such as COX-2. Furthermore, it has been found to act as an agonist of the G-protein coupled receptor GPR55, which is involved in the modulation of inflammation.

实验室实验的优点和局限性

3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is a chiral compound with two enantiomers, which can be used to study the effects of different stereoisomers on biochemical and physiological processes. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride can be toxic in high concentrations, and it can be irritating to the skin and eyes.

未来方向

The potential applications of 3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride are still being explored. Possible future directions include the development of new synthetic methods for the synthesis of 3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride, the study of its effects on other biochemical and physiological processes, and the development of new drugs based on 3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride. Additionally, 3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride could be used to study the effects of different stereoisomers on biochemical and physiological processes, and it could be used as a building block for the synthesis of various compounds.

科学研究应用

抗菌活性

呋喃衍生物已被发现具有显著的抗菌活性 . 它们已被用于对抗细菌菌株引起的感染 . 呋喃核是寻找新药的关键合成技术 .

抗菌药物

含呋喃的化合物表现出广泛的有利生物学和药理学特性 . 它们已被用作许多不同疾病领域的药物 .

肺癌治疗

已经开发出一种新的查尔酮系列,可能用于治疗肺癌 . 使用MTT测定法检测到新型(3-(呋喃-2-基)吡唑-4-基)查尔酮对A549肺癌细胞系的细胞毒性作用 .

抗炎和镇痛特性

呋喃具有多种治疗优势,例如抗炎和镇痛特性 . 这表明呋喃衍生物可能用于治疗与炎症和疼痛相关的疾病 .

抗抑郁和抗焦虑特性

呋喃还表现出抗抑郁和抗焦虑特性 . 这表明呋喃衍生物可能用于治疗精神疾病,例如抑郁症和焦虑症 .

抗衰老和抗癌特性

呋喃已被发现具有抗衰老和抗癌特性 . 这表明呋喃衍生物可能用于治疗与年龄相关的疾病和各种类型的癌症 .

抗原生动物特性

呋喃已被发现具有抗原生动物特性 . 这表明呋喃衍生物可能用于治疗由原生动物寄生虫引起的疾病 .

降压特性

属性

IUPAC Name |

3-(furan-2-ylmethylsulfonylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S.ClH/c13-16(14,9-11-4-2-6-15-11)8-10-3-1-5-12-7-10;/h2,4,6,10,12H,1,3,5,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMGQASSDNCNGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CS(=O)(=O)CC2=CC=CO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449641.png)

![2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine methanesulfonate](/img/structure/B1449642.png)

![5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1449647.png)

![8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline](/img/structure/B1449653.png)